molecular formula C11H7NO2 B8545939 2-Formyl-3-methyl-1-benzofuran-5-carbonitrile

2-Formyl-3-methyl-1-benzofuran-5-carbonitrile

Cat. No.: B8545939
M. Wt: 185.18 g/mol
InChI Key: PZAWRJJIJJEJCZ-UHFFFAOYSA-N
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Description

2-Formyl-3-methyl-1-benzofuran-5-carbonitrile is a useful research compound. Its molecular formula is C11H7NO2 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

2-formyl-3-methyl-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C11H7NO2/c1-7-9-4-8(5-12)2-3-10(9)14-11(7)6-13/h2-4,6H,1H3

InChI Key

PZAWRJJIJJEJCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)C#N)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5-cyano-3-methyl-1-benzofuran-2-carboxylic acid (2.58 g) synthesized above in tetrahydrofuran (30 mL) were added oxalyl chloride (1.32 mL) and several drops of N,N-dimethylformamide, and the mixture was stirred at room temperature for 5 hr. The reaction mixture was concentrated under reduced pressure, and the residue was washed with diisopropyl ether to give a pale-brown solid. To a solution (50 mL) of the obtained solid in tetrahydrofuran was added a 1.1M solution (12.0 mL) of lithium tri(isobutoxy)aluminum hydride in tetrahydrofuran at −78° C., and the mixture was stirred at −78° C. for 1.5 hr then at 0° C. for 3 hr. 1N Hydrochloric acid was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a pale-brown solid. To a solution (40 mL) of the obtained solid in tetrahydrofuran was added active manganese dioxide (10.0 g), and the mixture was stirred at 50° C. overnight. Manganese dioxide was filtered off, and the filtrate was concentrated under reduced pressure. The residue was washed with diisopropyl ether to give the title object compound (1.49 g, 63%) as a white solid.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
lithium tri(isobutoxy)aluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 g
Type
catalyst
Reaction Step Five
Yield
63%

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